2-Butyl-1-(3-methylbutyl)anthracene
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Overview
Description
2-Butyl-1-(3-methylbutyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative It is a complex organic compound characterized by its anthracene core structure, which is substituted with butyl and methylbutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-(3-methylbutyl)anthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with butyl and methylbutyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-(3-methylbutyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro- or tetrahydro-anthracene derivatives.
Substitution: Nitro, sulfo, or halo derivatives of anthracene.
Scientific Research Applications
2-Butyl-1-(3-methylbutyl)anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Butyl-1-(3-methylbutyl)anthracene involves its interaction with molecular targets such as enzymes and receptors. Its aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions can generate reactive oxygen species (ROS), leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound, lacking the butyl and methylbutyl substitutions.
2-Butylanthracene: Similar structure but with only a butyl group substitution.
1-(3-Methylbutyl)anthracene: Similar structure but with only a methylbutyl group substitution.
Uniqueness
2-Butyl-1-(3-methylbutyl)anthracene is unique due to the presence of both butyl and methylbutyl groups, which can influence its chemical reactivity and physical properties. This dual substitution pattern can enhance its solubility, stability, and potential interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
64816-20-2 |
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Molecular Formula |
C23H28 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-butyl-1-(3-methylbutyl)anthracene |
InChI |
InChI=1S/C23H28/c1-4-5-8-18-12-13-21-15-19-9-6-7-10-20(19)16-23(21)22(18)14-11-17(2)3/h6-7,9-10,12-13,15-17H,4-5,8,11,14H2,1-3H3 |
InChI Key |
ANSADULQZVDXOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC3=CC=CC=C3C=C2C=C1)CCC(C)C |
Origin of Product |
United States |
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